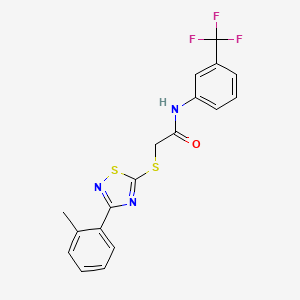
2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to be a complex organic molecule that contains several functional groups, including a thiadiazole ring, a trifluoromethyl group, and an acetamide group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the preparation of the appropriate thiadiazole and phenylacetamide precursors. The thiadiazole ring could potentially be formed via a cyclization reaction, while the trifluoromethyl group could be introduced using a suitable trifluoromethylation reagent. The final step would likely involve a coupling reaction to join the thiadiazole and phenylacetamide components together.Molecular Structure Analysis
The molecular structure of this compound would be expected to be quite complex, due to the presence of several different functional groups and a potentially flexible backbone. The thiadiazole ring is a heterocyclic ring that contains both sulfur and nitrogen atoms, which could engage in various types of non-covalent interactions. The trifluoromethyl group is highly electronegative and could significantly influence the electronic properties of the molecule.Chemical Reactions Analysis
The chemical reactivity of this compound would be expected to be quite diverse, due to the presence of several different functional groups. The thiadiazole ring could potentially undergo electrophilic substitution reactions, while the acetamide group could be involved in various types of condensation reactions. The trifluoromethyl group is generally quite stable, but could potentially undergo reactions under certain conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, potentially influencing its solubility and distribution in the body. The thiadiazole ring could potentially form hydrogen bonds with other molecules, which could influence its reactivity and interactions with biological targets.Scientific Research Applications
Structural Analysis and Synthesis
The structural and synthesis aspects of compounds related to thiadiazoles have been studied extensively. For instance, compounds with similar structures have been synthesized and analyzed for their intermolecular interactions and crystalline properties. These compounds exhibit a near "V" shape with various intermolecular interactions like hydrogen bonds and π interactions, contributing to their 3-D arrays (Boechat et al., 2011). Another study focused on the synthesis and pharmacological evaluation of thiadiazole analogs as inhibitors, highlighting their potential in improving drug-like properties (Shukla et al., 2012).
Biological Activities
Various derivatives of thiadiazoles have been explored for their anticancer, antimicrobial, and enzyme inhibition properties. Some compounds showed significant cytotoxic activities against breast cancer cell lines, with derivatives synthesized from thiadiazoles and phenacyl chloride reagents (Abu-Melha, 2021). Other studies have synthesized N-substituted-2-amino-1,3,4-thiadiazoles, showing promising antitumor and antioxidant activities (Hamama et al., 2013).
Antimicrobial and Antiviral Applications
Research has also been conducted on thiadiazole derivatives for their antimicrobial and antiviral activities. Benzothiazole derivatives with a 1,3,4-thiadiazole moiety were synthesized and showed good antibacterial and antiviral activities, especially against tobacco mosaic virus (TMV) and Xanthomonas oryzae (Tang et al., 2019).
Insecticidal Potential
Furthermore, some innovative heterocycles incorporating a thiadiazole moiety have been assessed for their insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis, highlighting the diverse applications of these compounds beyond human health (Fadda et al., 2017).
Safety And Hazards
The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure and potential harm.
Future Directions
The study of such complex organic molecules could have many potential future directions. For example, if this compound shows promising activity in preliminary tests, it could be further optimized through medicinal chemistry efforts to improve its potency, selectivity, and pharmacokinetic properties. Alternatively, it could be used as a starting point for the synthesis of a library of related compounds for high-throughput screening.
Please note that this is a general analysis based on the structural features of the compound. For a more detailed and accurate analysis, specific experimental data and studies would be needed. If you have access to such information, I would be happy to help interpret it.
properties
IUPAC Name |
2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3OS2/c1-11-5-2-3-8-14(11)16-23-17(27-24-16)26-10-15(25)22-13-7-4-6-12(9-13)18(19,20)21/h2-9H,10H2,1H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWJYZRBSGJTIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

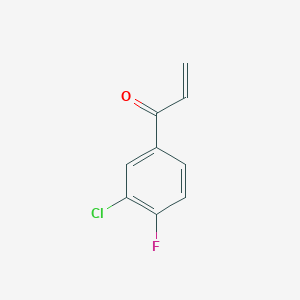
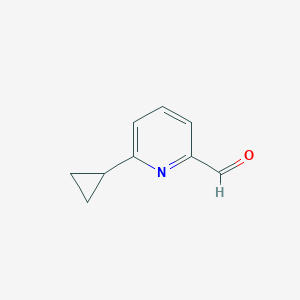
![Cyclopropyl-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2397788.png)
amine hydrochloride](/img/structure/B2397789.png)
![4-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2397790.png)
![2-[[1-(4-Tert-butylbenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2397791.png)
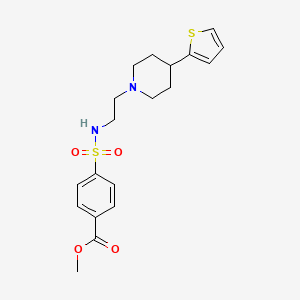
![2-[(15S)-10-(3-Methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B2397796.png)
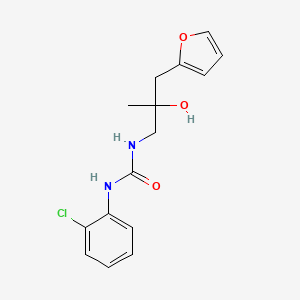
![6,12-Dihydroindeno[1,2-b]fluorene](/img/structure/B2397799.png)
![2,4-Dimethyl-N-[2-(1-methyl-6-oxopyridazin-3-YL)phenyl]benzamide](/img/structure/B2397800.png)
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B2397803.png)
![2,7-Diazaspiro[4.4]nonane dihydrochloride](/img/structure/B2397806.png)
![5-(2-chloro-6-fluorobenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one](/img/structure/B2397807.png)